molecular formula C17H17ClO3 B8612997 ethyl 5-[(3-chlorophenyl)methoxy]-2-methylbenzoate

ethyl 5-[(3-chlorophenyl)methoxy]-2-methylbenzoate

Cat. No. B8612997
M. Wt: 304.8 g/mol
InChI Key: QBDZIZKSOXZCBR-UHFFFAOYSA-N
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Patent
US08314147B2

Procedure details

Lithium hydroxide (16.3 g, 389 mmol) was added to a solution of ethyl 5-{[(3-chlorophenyl)methyl]oxy}-2-methylbenzoate (79 g, 259 mmol) in 1,4-dioxane (1 L) and water (0.5 L). The reaction mixture was stirred at 65° C. for 5 hours, allowed to cool and stood at room temperature for 14 hours. The reaction was concentrated to remove the 1,4-dioxane, and the resulting brown aqueous solution was washed with diethyl ether (3×1 L). The aqueous layer was then acidified with 2N HCl (approximately 200 ml) and the resulting precipitate filtered and washed with water to give a yellow solid. This was dried overnight at 40° C. in a vacuum oven to give the title compound as a yellow solid (66.38 g). MS (ES−) [C15H1335ClO3—H]− 275. 1H-NMR (400 MHz, d6-DMSO) δ 2.43 (3H, s), 5.14 (2H, s), 7.10-7.13 (1H, m), 7.21-7.23 (1H, m), 7.38-7.47 (4H, m), 7.52 (1H, s).
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
79 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
0.5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Li+].[Cl:3][C:4]1[CH:5]=[C:6]([CH2:10][O:11][C:12]2[CH:13]=[CH:14][C:15]([CH3:23])=[C:16]([CH:22]=2)[C:17]([O:19]CC)=[O:18])[CH:7]=[CH:8][CH:9]=1>O1CCOCC1.O>[Cl:3][C:4]1[CH:5]=[C:6]([CH2:10][O:11][C:12]2[CH:13]=[CH:14][C:15]([CH3:23])=[C:16]([CH:22]=2)[C:17]([OH:19])=[O:18])[CH:7]=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
16.3 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
79 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)COC=1C=CC(=C(C(=O)OCC)C1)C
Name
Quantity
1 L
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0.5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 65° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
WAIT
Type
WAIT
Details
stood at room temperature for 14 hours
Duration
14 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
CUSTOM
Type
CUSTOM
Details
to remove the 1,4-dioxane
WASH
Type
WASH
Details
the resulting brown aqueous solution was washed with diethyl ether (3×1 L)
FILTRATION
Type
FILTRATION
Details
the resulting precipitate filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
CUSTOM
Type
CUSTOM
Details
This was dried overnight at 40° C. in a vacuum oven
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1)COC=1C=CC(=C(C(=O)O)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 66.38 g
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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